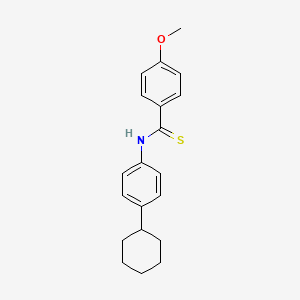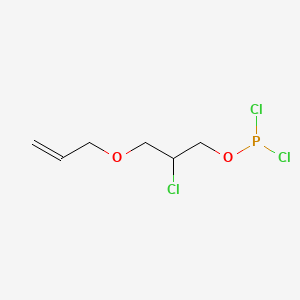
3-(Allyloxy)-2-chloropropyl dichlorophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-2-chloropropyl dichlorophosphite is an organophosphorus compound that features both allyloxy and chloropropyl groups attached to a dichlorophosphite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-chloropropyl dichlorophosphite typically involves the reaction of allyl alcohol with 2-chloropropyl dichlorophosphite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include allyl alcohol and 2-chloropropyl dichlorophosphite, with the reaction often being catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxy)-2-chloropropyl dichlorophosphite can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atoms in the dichlorophosphite moiety can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while substitution of the chlorine atoms can result in various phosphite derivatives.
Aplicaciones Científicas De Investigación
3-(Allyloxy)-2-chloropropyl dichlorophosphite has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxy)-2-chloropropyl dichlorophosphite involves its interaction with nucleophiles, leading to the substitution of chlorine atoms in the dichlorophosphite moiety. This substitution can result in the formation of various phosphite derivatives, which can further participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Allyloxy)-2-hydroxypropyl dichlorophosphite
- 3-(Allyloxy)-2-bromopropyl dichlorophosphite
- 3-(Allyloxy)-2-iodopropyl dichlorophosphite
Uniqueness
3-(Allyloxy)-2-chloropropyl dichlorophosphite is unique due to the presence of both allyloxy and chloropropyl groups, which provide distinct reactivity patterns. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
93940-08-0 |
|---|---|
Fórmula molecular |
C6H10Cl3O2P |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
dichloro-(2-chloro-3-prop-2-enoxypropoxy)phosphane |
InChI |
InChI=1S/C6H10Cl3O2P/c1-2-3-10-4-6(7)5-11-12(8)9/h2,6H,1,3-5H2 |
Clave InChI |
SXJJQLIDIMYMKV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(COP(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


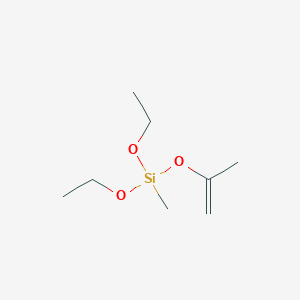


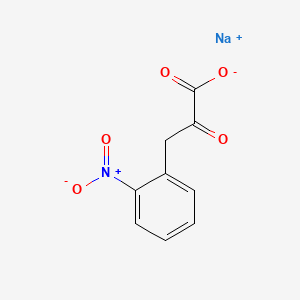

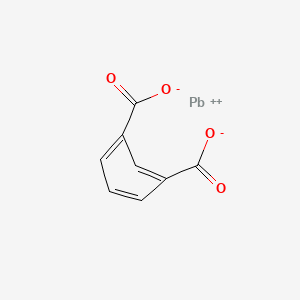
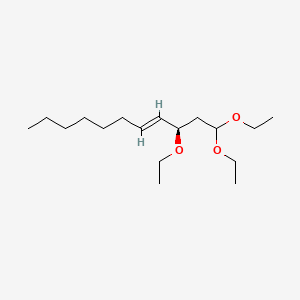

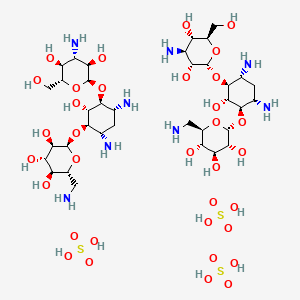
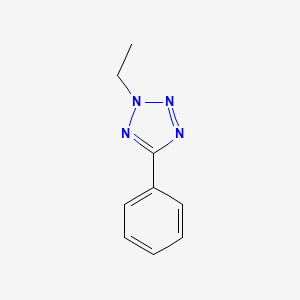
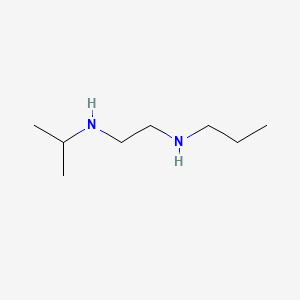
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)

